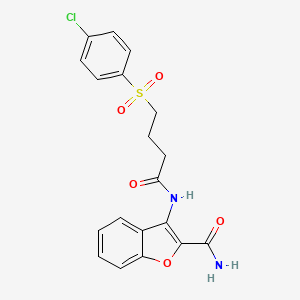
N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine, commonly known as BEN or BEN-T, is a synthetic compound that belongs to the thiazole family. BEN has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Applications De Recherche Scientifique
BEN has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. BEN has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The anti-inflammatory activity of BEN has been demonstrated in animal models of inflammation. BEN has also been reported to exhibit potent antibacterial and antiviral activities against a range of pathogens.
Mécanisme D'action
The mechanism of action of BEN is not well understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, inflammation, and infection. BEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. BEN has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
BEN has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. BEN has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, BEN has been reported to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
BEN has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activity at low concentrations, making it an attractive candidate for drug development. However, BEN also has some limitations. It has poor solubility in water, which can limit its bioavailability and efficacy. In addition, BEN can exhibit cytotoxicity at high concentrations, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research on BEN. One potential direction is to optimize the synthesis method to improve the yield and purity of BEN. Another direction is to investigate the mechanism of action of BEN in more detail to identify its molecular targets and signaling pathways. Furthermore, the potential applications of BEN in materials science and environmental science should be explored. Overall, the research on BEN has the potential to lead to the development of new drugs and materials with significant biomedical and environmental applications.
Méthodes De Synthèse
BEN can be synthesized by the reaction between 2-aminothiazole and 4-nitrobenzaldehyde in the presence of ethoxybenzaldehyde and acetic acid. The reaction proceeds through a condensation reaction and subsequent cyclization to form BEN. The yield of BEN can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-3-31-22-13-7-19(8-14-22)26-25-27(20-11-15-23(16-12-20)32-4-2)24(17-33-25)18-5-9-21(10-6-18)28(29)30/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOQHWVLBOATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2471539.png)
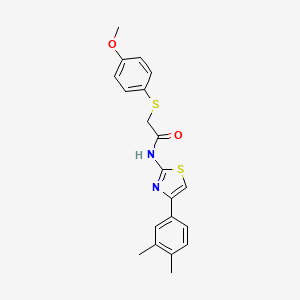
![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide](/img/structure/B2471541.png)
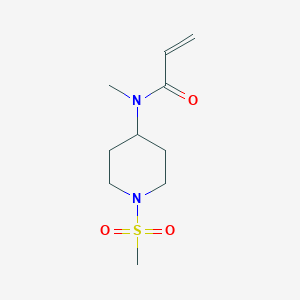
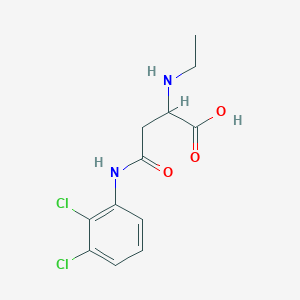
![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)
![1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2471549.png)
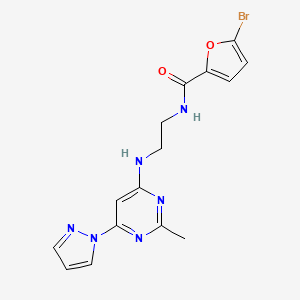

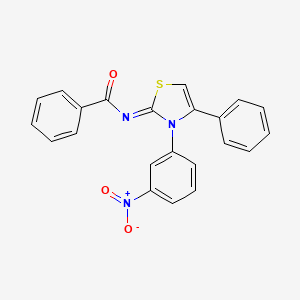
![Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2471555.png)
